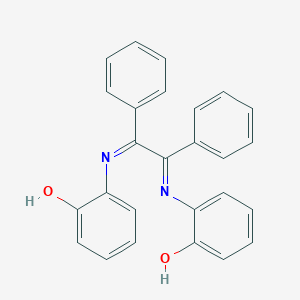

![molecular formula C26H20N2 B490581 N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline CAS No. 7510-33-0](/img/structure/B490581.png)

N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline is an organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline typically involves the condensation of aniline with benzaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-[(E)-1-Phenyl-2-(phenylimino)ethylidene]aniline

- N-[(E)-1,2-Diphenyl-2-(phenylimino)ethylidene]benzylamine

Uniqueness

N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of multiple phenyl groups and the imino group contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name |

N,N',1,2-tetraphenylethane-1,2-diimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGSMMQIEMVNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-33-0 |

Source

|

| Record name | NSC405659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What are the common synthetic routes to obtain Benzildianil?

A: Benzildianil can be synthesized through several methods. One approach involves the reaction of benzil with an excess of aniline []. Another method utilizes the reaction of 1,3,4,5-Tetraphenylimidazolium perchlorate with potassium tert-butoxide, yielding Benzildianil as one of the products []. Additionally, Benzildianil can be obtained as a byproduct during the synthesis of 1,2,3-Triphenyl-1,2-dihydroquinoxaline from benzil and aniline [].

Q2: How does Benzildianil interact with transition metals?

A: Benzildianil exhibits intriguing coordination chemistry with transition metals in low oxidation states. It acts as a π-acidic 1,4-diazabutadiene ligand, forming complexes with various transition metals []. For instance, it readily forms complexes with Mn, Fe, Co, Ti, and V, resulting in deeply colored crystalline compounds [].

Q3: What is the significance of Benzildianil in coordination chemistry?

A: Benzildianil has played a crucial role in expanding the understanding of 1,4-diazabutadiene complexes. Its ability to coordinate with a wide range of transition metals in low oxidation states has enabled the synthesis of a complete series of 1,4-diazabutadiene complexes with all 3d transition metals in the formal zero-valent state [].

Q4: What are the characteristic structural features of Benzildianil?

A: Benzildianil (C26H20N2) possesses a distinct structure characterized by a central 1,4-diazabutadiene moiety with two phenyl rings attached to each nitrogen atom []. X-ray crystallography studies reveal that the molecule adopts a non-planar conformation, with dihedral angles between the fused benzene ring and the pendant phenyl rings measuring 17.93°(11), 53.18°(10), and 89.08°(12) [].

Q5: What are some reported chemical transformations of Benzildianil?

A: Research indicates that Benzildianil can undergo cyclodehydration reactions [, ]. While the specific conditions and products of these reactions are not detailed in the provided abstracts, this highlights the potential of Benzildianil as a starting material for synthesizing more complex heterocyclic compounds.

Q6: What analytical techniques are commonly employed to study Benzildianil?

A: Various spectroscopic and analytical techniques have been used to characterize Benzildianil and its metal complexes. These include magnetic susceptibility measurements to determine magnetic behavior, and spectroscopic methods such as UV-Vis and IR spectroscopy to investigate electronic and vibrational properties []. Additionally, X-ray crystallography has been instrumental in elucidating the molecular structure of Benzildianil [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

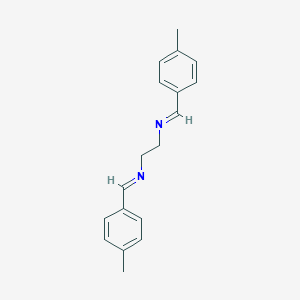

![4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol](/img/structure/B490579.png)

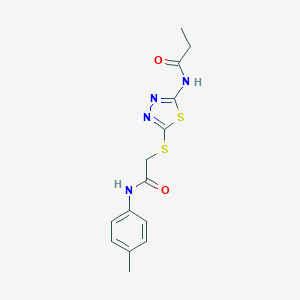

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B490614.png)

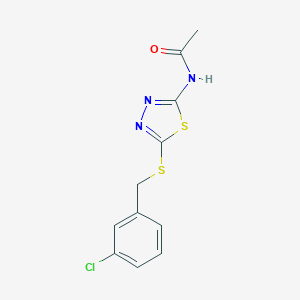

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B490615.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B490616.png)

![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B490617.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490699.png)

![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B490700.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490745.png)

![4-methoxy-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B490746.png)

![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone](/img/structure/B490770.png)